molecular formula C24H31N3O4S B11342542 1-(benzylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11342542
M. Wt: 457.6 g/mol
InChI Key: KDJNDKZHLJGQFS-UHFFFAOYSA-N
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Description

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a phenylmethanesulfonyl group, and a butan-2-yl carbamoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.

    Attachment of the Butan-2-yl Carbamoyl Group: This can be done through carbamoylation reactions using butan-2-yl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be employed in studies investigating enzyme inhibition and receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE stands out due to its combination of a piperidine ring, phenylmethanesulfonyl group, and butan-2-yl carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(butan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H31N3O4S/c1-3-18(2)25-24(29)21-11-7-8-12-22(21)26-23(28)20-13-15-27(16-14-20)32(30,31)17-19-9-5-4-6-10-19/h4-12,18,20H,3,13-17H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

KDJNDKZHLJGQFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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